Metastin (human)

Übersicht

Beschreibung

It was originally identified as a metastasis suppressor gene that has the ability to inhibit the spread of melanoma and breast cancer cells . Metastin is a ligand for the G-protein coupled receptor GPR54, playing a crucial role in the regulation of the reproductive system by initiating the secretion of gonadotropin-releasing hormone at puberty .

Wissenschaftliche Forschungsanwendungen

Metastin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Reproduktionsbiologie: Metastin spielt eine entscheidende Rolle bei der Regulation der Pubertät und der Fortpflanzungsfunktionen, indem es die Freisetzung von Gonadotropin-Releasing-Hormon stimuliert.

Neurowissenschaften: Die Beteiligung von Metastin am zentralen Nervensystem und seine Auswirkungen auf Verhalten und Stimmung sind ebenfalls Gegenstand aktiver Forschung.

5. Wirkmechanismus

Metastin übt seine Wirkung aus, indem es an den G-Protein-gekoppelten Rezeptor GPR54 bindet. Diese Bindung aktiviert intrazelluläre Signalwege, die zur Freisetzung von Gonadotropin-Releasing-Hormon aus dem Hypothalamus führen. Dieses Hormon wirkt dann auf die Hypophyse, um die Freisetzung von luteinisierendem Hormon und follikelstimulierendem Hormon zu triggern, die für die sexuelle Reifung und die Fortpflanzungsfunktion unerlässlich sind . Darüber hinaus beinhaltet die Fähigkeit von Metastin, Krebsmetastasen zu hemmen, die Unterdrückung der Zellmigration und -invasion durch verschiedene Signalwege .

Ähnliche Verbindungen:

Kisspeptin-10: Ein kürzeres Peptid, das aus demselben KISS1-Gen stammt, mit ähnlichen biologischen Aktivitäten, aber unterschiedlicher Potenz und Stabilität.

Kisspeptin-13 und Kisspeptin-14: Weitere kürzere Peptide mit unterschiedlichen Längen und Aktivitäten, die verwendet werden, um die Struktur-Aktivitätsbeziehung von Kisspeptinen zu untersuchen.

Einzigartigkeit von Metastin: Die Einzigartigkeit von Metastin liegt in seiner Doppelfunktion als Regulator der Fortpflanzungsfunktionen und als Metastasen-Suppressor. Seine Fähigkeit, die Ausbreitung von Krebszellen zu hemmen und gleichzeitig eine entscheidende Rolle bei der Pubertät und der reproduktiven Gesundheit zu spielen, macht es zu einer Verbindung von großem Interesse sowohl in der Onkologie als auch in der Endokrinologie .

Wirkmechanismus

Target of Action

Metastin, also known as Kisspeptin-54, is a protein encoded by the KISS1 gene in humans . The primary target of Metastin is the G-protein coupled receptor, GPR54 . This receptor plays a crucial role in various physiological processes, including the initiation of puberty and the regulation of reproductive functions .

Mode of Action

Metastin interacts with its target, the GPR54 receptor, to initiate a cascade of intracellular signaling events . This interaction leads to the secretion of gonadotropin-releasing hormone (GnRH) at puberty . GnRH is then released from the hypothalamus to act on the anterior pituitary, triggering the release of luteinizing hormone (LH), and follicle-stimulating hormone (FSH) . These hormones lead to sexual maturation and gametogenesis .

Biochemical Pathways

The interaction between Metastin and GPR54 influences several biochemical pathways. These include the positive regulation of the MAPK cascade, the phospholipase C-activating G protein-coupled signaling pathway, and the regulation of cytosolic calcium ion concentration . These pathways play a crucial role in cell proliferation, synaptic transmission, and the generation of the ovulation cycle rhythm .

Pharmacokinetics

It is known that metastin is encoded by the kiss1 gene, which is located on chromosome 1 and is transcribed in the brain, adrenal gland, and pancreas .

Result of Action

The action of Metastin results in several molecular and cellular effects. It has been identified as a human metastasis suppressor gene that has the ability to suppress melanoma and breast cancer metastasis . Disrupting GPR54 signaling, which is initiated by Metastin, can cause hypogonadotropic hypogonadism in rodents and humans .

Action Environment

The action of Metastin is influenced by various environmental factors. For instance, the expression of the KISS1 gene, which encodes Metastin, is regulated by different factors in various tissues. In the hypothalamus, its expression is influenced by sex steroids, while in peripheral tissues, it is regulated by metabolic factors .

Biochemische Analyse

Biochemical Properties

Metastin is an endogenous ligand for the kisspeptin receptor (KISS1, GPR54) . It binds to rat and human GPR54 receptors with Ki values of 1.81 nM and 1.45 nM, respectively . This interaction plays a crucial role in biochemical reactions, particularly in the regulation of cell population proliferation and synaptic transmission .

Cellular Effects

Metastin influences various types of cells and cellular processes. It has been shown to hinder tumor metastasis and stimulate gonadotropin secretion . In the context of cellular metabolism, Metastin plays a role in the positive regulation of the MAPK cascade and cytosolic calcium ion concentration .

Molecular Mechanism

At the molecular level, Metastin exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the G-protein coupled receptor, GPR54 , leading to the initiation of the secretion of gonadotropin-releasing hormone (GnRH) at puberty .

Metabolic Pathways

Metastin is involved in several metabolic pathways, including the G protein-coupled receptor signaling pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Subcellular Localization

Metastin is found in multiple subcellular locations. It is predominantly localized to the nucleus, but it is also found in the cytoplasm and the nuclear envelope . The subcellular localization of Metastin is closely linked to its function, and any changes in its localization could potentially affect its activity or function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Metastin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of metastin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. This method ensures high purity and yield, making it suitable for research and therapeutic applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metastin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Metastin kann oxidiert werden, um Disulfidbrücken zu bilden, die für seine biologische Aktivität entscheidend sind.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen, was zum Verlust der biologischen Aktivität führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Jod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Beta-Mercaptoethanol.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N',N'-Tetramethyl-uronium-hexafluorophosphat) in der SPPS.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga von Metastin mit veränderten biologischen Aktivitäten, die verwendet werden, um die Funktion des Peptids und potenzielle therapeutische Anwendungen zu untersuchen .

Vergleich Mit ähnlichen Verbindungen

Kisspeptin-10: A shorter peptide derived from the same KISS1 gene, with similar biological activities but different potency and stability.

Kisspeptin-13 and Kisspeptin-14: Other shorter peptides with varying lengths and activities, used to study the structure-activity relationship of kisspeptins.

Uniqueness of Metastin: Metastin’s uniqueness lies in its dual role as a regulator of reproductive functions and a metastasis suppressor. Its ability to inhibit cancer cell spread while also playing a crucial role in puberty and reproductive health makes it a compound of significant interest in both oncology and endocrinology .

Eigenschaften

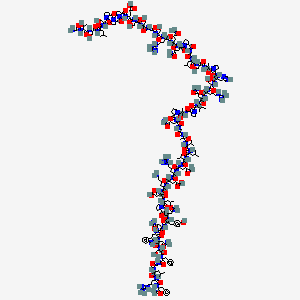

IUPAC Name |

4-[[1-[1-[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[2-[[1-[[1-[[5-amino-1-[[5-amino-1-[2-[[2-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[1-[2-[[1-[2-[[5-amino-1-[[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[2-[[4-amino-1-[[1-[[4-amino-1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHDONZOCXSKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CNC=N9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C258H401N79O78 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5857 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)